N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HCP or HCPA, and it is a potent and selective agonist of the CB1 cannabinoid receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a crucial role in the regulation of various physiological processes.
Mecanismo De Acción
HCPA is a potent and selective agonist of the CB1 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects. The CB1 receptor is primarily found in the central nervous system, where it plays a crucial role in the regulation of various physiological processes. Activation of the CB1 receptor by HCPA leads to the modulation of neurotransmitter release, which can affect appetite, pain, mood, and memory.
Biochemical and Physiological Effects
HCPA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase appetite and food intake in animal models, which has led to its potential use as a treatment for cachexia and other conditions associated with weight loss. HCPA has also been shown to have analgesic effects, making it a potential treatment for chronic pain. Additionally, HCPA has been shown to have anxiolytic and antidepressant effects, which has led to its potential use as a treatment for anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using HCPA in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor activation without the confounding effects of other receptors. Additionally, HCPA has a long half-life, which allows for sustained activation of the CB1 receptor. However, one of the limitations of HCPA is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of HCPA. One area of research is the development of novel CB1 receptor agonists with improved solubility and pharmacokinetic properties. Another area of research is the study of the CB1 receptor and its downstream signaling pathways in various disease states, such as obesity, chronic pain, and psychiatric disorders. Additionally, the potential use of HCPA as a therapeutic agent for these conditions should be further explored.
Métodos De Síntesis
The synthesis of HCPA involves several steps, including the reaction of 1,4-dibromobutane with cycloheptene to form 1-bromo-1-cycloheptylmethane. This intermediate is then reacted with 2-piperidin-1-ylethylamine to form N-[(1-cycloheptylmethyl)piperidin-2-yl]methanamine. The final step involves the reaction of this intermediate with pyrazole-4-carboxylic acid to form the desired product, N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
HCPA has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been the study of the CB1 receptor and its role in various physiological processes. HCPA has been used as a tool compound to study the CB1 receptor and its downstream signaling pathways. This has led to a better understanding of the role of the CB1 receptor in the regulation of appetite, pain, mood, and memory.
Propiedades
IUPAC Name |
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c24-18(20-16-19(25)8-4-1-2-5-9-19)17-14-21-23(15-17)13-12-22-10-6-3-7-11-22/h14-15,25H,1-13,16H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFKZKOXIXGKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CN(N=C2)CCN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.